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Compound of Interest

Compound Name: 1,4-Dithiapentalene

Cat. No.: B052689 Get Quote

An in-depth exploration of the history, structure, and synthesis of 6a-thiathiophthene, a unique

sulfur-containing heterocyclic system. This guide addresses the likely misnomer of "1,4-
Dithiapentalene" and focuses on the scientifically established chemistry of the thiathiophthene

core.

Introduction
The query for "1,4-Dithiapentalene" does not correspond to a recognized or well-documented

compound in chemical literature. The nomenclature suggests a bicyclic pentalene system with

sulfur atoms at the 1 and 4 positions. However, the pentalene numbering convention, which

starts at a bridgehead, makes this substitution pattern unlikely for a stable aromatic system. It

is highly probable that the intended subject of inquiry is the class of compounds known as 6a-

Thiathiophthenes. These compounds, which feature a unique hypervalent sulfur atom, have a

rich history and have been the subject of extensive study regarding their structure, bonding,

and reactivity. This technical guide will provide a comprehensive overview of the history,

discovery, and chemistry of 6a-thiathiophthene and its derivatives, which represent the actual

chemical entities of interest in this structural class.

History and Discovery
The journey to understanding the structure of 6a-thiathiophthene is a fascinating chapter in the

history of structural chemistry. The first synthesis of a derivative of this class of compounds is

credited to G. A. Barbaglia in 1884, who isolated a substance with the molecular formula

C5H6S3 from the reaction of isovaleraldehyde with sulfur.[1] While he was unable to determine
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its structure, it is now believed to be 4,5-dimethyl-3H-1,2-dithiole-3-thione, a precursor to the

thiathiophthene system. The parent compound, 3H-1,2-dithiole-3-thione, was first synthesized

in 1948.[1]

For many years, the structure of the condensation products of 1,3-dicarbonyl compounds with

phosphorus pentasulfide was a subject of debate. Initially, these molecules were proposed to

have a bicyclic structure with a central, hypervalent sulfur atom. The definitive elucidation of the

unique bonding in 6a-thiathiophthene came with the advent of X-ray crystallography. These

studies confirmed the pentalene-like framework with a linear arrangement of three sulfur atoms,

where the central sulfur atom is formally hypervalent, engaging in bonding with its two

neighboring sulfur atoms. This unusual bonding arrangement has been a topic of considerable

theoretical and experimental interest ever since.

Structure and Bonding
The structure of 6a-thiathiophthene is characterized by a planar bicyclic system with a unique

three-center four-electron (3c-4e) bond involving the three colinear sulfur atoms. This results in

partial bonding between the central sulfur atom (S-6a) and the two adjacent sulfur atoms (S-1

and S-6), with S-S bond lengths that are intermediate between a single bond and the sum of

the van der Waals radii.

Crystallographic Data
X-ray crystallography has been instrumental in defining the precise molecular geometry of 6a-

thiathiophthene and its derivatives. The bond lengths and angles provide critical insights into

the nature of the sulfur-sulfur interactions. Below is a table summarizing key crystallographic

data for some representative 6a-thiathiophthene derivatives.
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Compound S1-S6a (Å) S6a-S6 (Å)
C-S (Å)
(average)

Reference

2,5-Dimethyl-6a-

thiathiophthene
2.363 2.304 1.71

2,4-Diphenyl-6a-

thiathiophthene
2.35 2.35 1.72

3-Benzoyl-5-p-

bromophenyl-2-

methylthio-6a-

thiathiophthen

2.17 (short), 2.51

(long)
- - [2]

Note: The asymmetry in the substituted derivative leads to unequal S-S bond lengths.

Spectroscopic Properties
The unique electronic structure of 6a-thiathiophthenes gives rise to characteristic spectroscopic

signatures.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing

these compounds. The chemical shifts of the ring protons and carbons are influenced by the

electron distribution within the heterocyclic system.

Compound
¹H Chemical
Shifts (ppm)

¹³C Chemical
Shifts (ppm)

Solvent Reference

6a-

Thiathiophthene

8.54 (H2, H5),

7.31 (H3, H4)

155.4 (C2, C5),

122.1 (C3, C4),

180.2 (C3a, C6a)

CDCl₃

2,5-Dimethyl-6a-

thiathiophthene

2.51 (CH₃), 7.05

(H3, H4)

14.8 (CH₃),

165.1 (C2, C5),

118.9 (C3, C4),

178.5 (C3a, C6a)

CDCl₃
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UV-Vis Spectroscopy: 6a-Thiathiophthenes are typically colored compounds, exhibiting strong

absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. These

absorptions correspond to π-π* electronic transitions within the conjugated system.

Compound λmax (nm) (ε) Solvent Reference

6a-Thiathiophthene

225 (15,000), 258

(8,000), 350 (1,500),

480 (1,000)

Cyclohexane

2,5-Dimethyl-6a-

thiathiophthene

230 (16,000), 265

(9,000), 360 (1,800),

500 (1,200)

Cyclohexane

Infrared (IR) Spectroscopy: The IR spectra of 6a-thiathiophthenes show characteristic bands

for C-H and C-S stretching and bending vibrations, as well as absorptions related to the

heterocyclic ring system.

Synthesis
The most common and versatile method for the synthesis of 6a-thiathiophthenes involves the

reaction of 1,2-dithiole-3-thiones with various reagents.

General Synthetic Pathway from 1,2-Dithiole-3-thiones
A key synthetic route to 6a-thiathiophthenes involves the reaction of a 1,2-dithiole-3-thione with

a species that can provide the remaining carbon and sulfur atoms to complete the second ring.

For example, the reaction with a thiocarbonyl compound can lead to the formation of the

thiathiophthene skeleton.

Below is a diagram illustrating a generalized synthetic workflow for the formation of a 6a-

thiathiophthene derivative.
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Caption: Generalized workflow for the synthesis and characterization of 6a-thiathiophthene

derivatives.
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Experimental Protocol: Synthesis of 2,5-Dimethyl-6a-
thiathiophthene
This protocol describes the synthesis of 2,5-dimethyl-6a-thiathiophthene from acetylacetone

and phosphorus pentasulfide.

Materials:

Acetylacetone (2,4-pentanedione)

Phosphorus pentasulfide (P₄S₁₀)

Toluene (dry)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

A mixture of acetylacetone (10.0 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol)

in 100 mL of dry toluene is refluxed with stirring for 2 hours.

The reaction mixture is cooled to room temperature and the solvent is removed under

reduced pressure.

The residue is treated with 100 mL of a saturated aqueous solution of sodium bicarbonate

and extracted with dichloromethane (3 x 50 mL).

The combined organic extracts are washed with water (50 mL), dried over anhydrous

magnesium sulfate, and the solvent is evaporated.
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The crude product is purified by column chromatography on silica gel, eluting with a hexane-

ethyl acetate gradient.

The fractions containing the desired product are combined and the solvent is evaporated to

yield 2,5-dimethyl-6a-thiathiophthene as a crystalline solid.

The product can be further purified by recrystallization from a suitable solvent such as

ethanol.

Characterization:

Melting Point: 101-102 °C

¹H NMR (CDCl₃, ppm): δ 2.51 (s, 6H, 2 x CH₃), 7.05 (s, 2H, H-3 and H-4)

¹³C NMR (CDCl₃, ppm): δ 14.8, 118.9, 165.1, 178.5

Reaction Mechanism
The formation of 6a-thiathiophthenes from 1,2-dithiole-3-thiones is believed to proceed through

a series of steps involving nucleophilic attack, ring opening, and subsequent cyclization. A

plausible mechanism for the self-condensation of a 1,2-dithiole-3-thione to form a

thiathiophthene is outlined below.
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Proposed Mechanism of 6a-Thiathiophthene Formation

1,2-Dithiole-3-thione (Molecule 1)

Nucleophilic attack of exocyclic sulfur of Mol 1
on C3 of Mol 2

1,2-Dithiole-3-thione (Molecule 2)

Zwitterionic Intermediate

Ring opening of Mol 2

Thioacyl Dithiole Intermediate

Intramolecular Cyclization

6a-Thiathiophthene
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Caption: A proposed mechanistic pathway for the formation of a 6a-thiathiophthene from the

dimerization of a 1,2-dithiole-3-thione.

Conclusion
While the term "1,4-Dithiapentalene" appears to be a misnomer, the underlying interest in

sulfur-rich, pentalene-like heterocycles leads to the fascinating and well-established field of 6a-

thiathiophthene chemistry. The unique structure and bonding of these compounds have

captivated chemists for over a century, leading to a deep understanding of their synthesis,

properties, and reactivity. This technical guide has provided a comprehensive overview of this

important class of organosulfur compounds, offering valuable information for researchers,

scientists, and drug development professionals interested in the rich chemistry of sulfur-

containing heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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